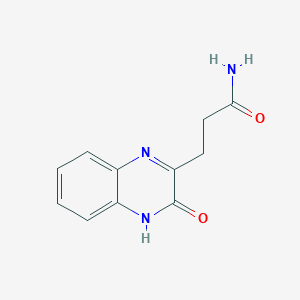![molecular formula C24H23NO5 B14099136 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B14099136.png)
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid is a complex organic compound with a unique structure that includes a chromeno-pyrrol core and a hexanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the chromeno-pyrrol core and the subsequent attachment of the hexanoic acid side chain. Common synthetic routes may involve:
Formation of the Chromeno-Pyrrol Core: This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the core structure.
Attachment of the Hexanoic Acid Side Chain: This step typically involves the use of coupling reagents and conditions that facilitate the attachment of the hexanoic acid moiety to the chromeno-pyrrol core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound.
科学的研究の応用
6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit certain enzymes, leading to reduced inflammation or other therapeutic effects.
類似化合物との比較
Similar Compounds
Similar compounds include other chromeno-pyrrol derivatives and hexanoic acid derivatives. These compounds share structural similarities but may differ in their specific functional groups or side chains.
Uniqueness
The uniqueness of 6-[1-(4-methylphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid lies in its specific combination of the chromeno-pyrrol core and the hexanoic acid side chain
特性
分子式 |
C24H23NO5 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
6-[1-(4-methylphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]hexanoic acid |
InChI |
InChI=1S/C24H23NO5/c1-15-10-12-16(13-11-15)21-20-22(28)17-7-4-5-8-18(17)30-23(20)24(29)25(21)14-6-2-3-9-19(26)27/h4-5,7-8,10-13,21H,2-3,6,9,14H2,1H3,(H,26,27) |
InChIキー |
ZZLDIDDFURJXAX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCCCC(=O)O)OC4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099056.png)

![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099064.png)
![2-(2-Methoxyethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099081.png)
![7-Chloro-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099089.png)
![N-(2,5-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099097.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14099103.png)
![6-Methoxy-1-(2-methoxyphenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099105.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14099106.png)
![2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B14099114.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099117.png)
![2-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B14099120.png)
![N-tert-butyl-2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14099127.png)
![1-methyl-3-pentyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14099130.png)
